Monoacetyldapsone hydroxylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monoacetyldapsone hydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

MADDS exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Antimicrobial Activity : Similar to its parent compound, dapsone, MADDS displays bacteriostatic effects. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase, which is critical in the treatment of various bacterial infections .

- Anti-inflammatory Effects : MADDS has been shown to possess anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of reactive oxygen species (ROS), which are implicated in various inflammatory diseases .

- Metabolism and Toxicity : The metabolic pathway of dapsone leading to MADDS involves N-acetylation and subsequent hydroxylation. This pathway is significant as the metabolite dapsone hydroxylamine (DDS-NOH) is associated with adverse effects such as methemoglobinemia and hemolysis, which are critical considerations in clinical applications .

Clinical Applications

MADDS has potential applications in various clinical settings:

- Dermatological Conditions : Dapsone and its derivatives are primarily used to treat skin disorders such as acne vulgaris, leprosy, and dermatitis herpetiformis. The anti-inflammatory effects of MADDS may enhance its efficacy in treating these conditions by reducing inflammation and bacterial load .

- Chronic Inflammatory Disorders : The dual action of MADDS as both an antimicrobial and anti-inflammatory agent positions it as a candidate for treating chronic inflammatory diseases beyond dermatology, including conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have documented the clinical efficacy and safety profile of MADDS:

Future Research Directions

Ongoing research is essential to fully elucidate the mechanisms by which MADDS exerts its effects. Areas for future investigation include:

- Mechanistic Studies : Understanding how MADDS interacts at the cellular level, particularly regarding ROS production and inflammatory signaling pathways.

- Long-term Safety Profiles : Comprehensive studies assessing the long-term safety of MADDS in various populations, especially those with pre-existing hematological conditions.

- Comparative Effectiveness Research : Evaluating MADDS against other established treatments to determine its relative efficacy and safety.

化学反应分析

Metabolic Formation and Reactivity

Monoacetyldapsone hydroxylamine arises via two competing metabolic pathways of dapsone (DDS):

-

N-Acetylation : Catalyzed by N-acetyltransferase, converting DDS to monoacetyldapsone (MADDS) .

-

N-Hydroxylation : Mediated by cytochrome P450 enzymes (e.g., CYP3A4), producing dapsone hydroxylamine (DDS-NOH) .

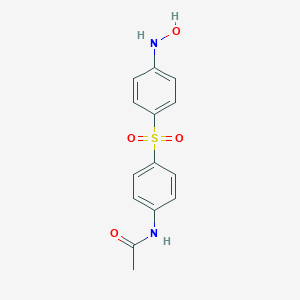

MADDS-NOH itself forms through secondary oxidation or acetylation steps (Fig. 1). Its structure (C₁₄H₁₄N₂O₄S) includes a hydroxylamine (-NHOH) group and an acetylated sulfonamide, rendering it both reactive and polar .

Inhibition of Dapsone N-Hydroxylation

MADDS-NOH and its precursor MADDS exhibit species-dependent inhibitory effects on DDS-NOH formation (Table 1):

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| K<sub>M</sub> (mM) | 2.0 ± 0.6 | 0.4 ± 0.15 |

| V<sub>max</sub> | 0.17 ± 0.06 nmol/min/mg | 52.32 ± 28.95 nmol/min/mg |

| Inhibition by MADDS | 23% at 0.4 mM | 52% at 0.01 mM |

Key Findings :

-

In rats, MADDS potently inhibits DDS-NOH formation (IC₅₀ ≈ 0.01 mM) .

-

In humans, inhibition is weaker (IC₅₀ > 0.4 mM) due to MADDS deacetylation back to DDS via NADPH-independent pathways .

Deacetylation and Redox Cycling

Human liver microsomes catalyze MADDS-NOH deacetylation , regenerating DDS (Fig. 2):

MADDS-NOH also participates in redox reactions mediated by myeloperoxidase (MPO) in activated neutrophils:

MADDS NOH+H2O2MPONitroso derivatives+ROS

This pathway generates reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity .

Anti-Inflammatory Mechanisms

MADDS-NOH indirectly modulates inflammation by:

-

Scavenging ROS : Reduces extracellular H₂O₂ and hydroxyl radicals .

-

Inhibiting neutrophil chemotaxis : Blocks calcium influx and elastase release (IC₅₀ ≈ 10 μM) .

Species-Specific Reactivity

Comparative studies highlight divergent metabolic fates:

| Reaction | Human | Rat |

|---|---|---|

| Deacetylation | Significant (NADPH-independent) | Absent |

| Inhibition of DDS-NOH | Weak | Strong |

These differences underscore challenges in extrapolating preclinical data to humans .

Synthetic and Analytical Considerations

While direct synthesis methods for MADDS-NOH are less documented, hydroxylamine derivatives are typically prepared via:

-

Iron-catalyzed alkene amination : Using hydroxylamine reagents (e.g., aminochlorination) .

-

Oxidation of secondary amines : Employing choline peroxydisulfate or hypervalent iodine reagents .

Analytical quantification relies on HPLC-UV (λ = 295 nm) with retention times distinguishing MADDS-NOH (7.0 min) from DDS (9.0 min) and MADDS (14.0 min) .

Toxicological Implications

MADDS-NOH’s dual role as a detoxification intermediate (via acetylation) and pro-oxidant (via MPO) complicates its safety profile. Chronic exposure correlates with methemoglobinemia and hemolytic anemia, attributed to DDS-NOH rather than MADDS-NOH itself .

属性

CAS 编号 |

32604-86-7 |

|---|---|

分子式 |

C14H14N2O4S |

分子量 |

306.34 g/mol |

IUPAC 名称 |

N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |

InChI 键 |

YUWDJHZQRAHBBW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

Key on ui other cas no. |

32604-86-7 |

同义词 |

N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。